molecular formula C11H7N5O2 B1414456 3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1239755-14-6

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B1414456
CAS No.: 1239755-14-6
M. Wt: 241.21 g/mol
InChI Key: MBZDRTKPDWNGJL-UHFFFAOYSA-N
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Description

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazine ring, an oxadiazole ring, and a pyridinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the construction of the oxadiazole ring followed by the introduction of the pyrazine and pyridinone groups. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with pyrazine derivatives and pyridinone precursors yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridine
  • **3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
  • **3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)benzene

Uniqueness

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the presence of the pyridinone moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Biological Activity

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

The molecular formula for this compound is C9H7N5OC_9H_7N_5O with a molecular weight of approximately 189.19 g/mol. The structure features a pyridine ring fused with a pyrazinyl oxadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
4aStaphylococcus aureus0.220.25
5aEscherichia coli0.350.40
7bPseudomonas aeruginosa0.300.32

These findings suggest that the oxadiazole ring contributes significantly to the antimicrobial properties observed in these compounds .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have indicated that derivatives containing the oxadiazole structure can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
7bHeLa5.0
10MCF-73.5
13A5494.0

These results demonstrate that modifications to the oxadiazole structure can enhance anticancer activity, providing a basis for further drug development .

The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis through inhibition of key enzymes involved in these processes .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several oxadiazole derivatives against Staphylococcus aureus. The study found that compounds with a pyrazine substitution exhibited lower MIC values compared to those without, indicating enhanced antibacterial activity due to structural modifications .
  • Case Study on Cancer Cell Inhibition : Another study focused on the effects of oxadiazole derivatives on HeLa cells. The results showed significant cell death at concentrations as low as 5 µM, suggesting that these compounds could serve as potential leads for developing new anticancer therapies .

Properties

IUPAC Name

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c17-10-7(2-1-3-14-10)11-15-9(16-18-11)8-6-12-4-5-13-8/h1-6H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZDRTKPDWNGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 2
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 3
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 4
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 5
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 6
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

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